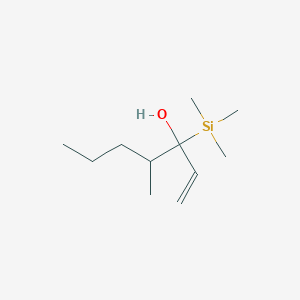
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptenol backbone. This compound is notable for its unique structural features, which include a double bond and a hydroxyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylhept-1-yne and trimethylsilyl chloride.
Hydrosilylation: The key step involves the hydrosilylation of 4-methylhept-1-yne with trimethylsilyl chloride in the presence of a platinum catalyst. This reaction introduces the trimethylsilyl group to the alkyne, forming 4-Methyl-3-(trimethylsilyl)hept-1-yne.
Hydroboration-Oxidation: The resulting product undergoes hydroboration-oxidation to convert the alkyne into an alcohol, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: 4-Methyl-3-(trimethylsilyl)heptan-3-one.
Reduction: 4-Methyl-3-(trimethylsilyl)heptan-3-ol.
Substitution: 4-Methyl-3-(trimethylsilyl)hept-1-en-3-halide.
科学的研究の応用
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as silicone-based polymers.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
4-Methyl-3-heptanol: Similar structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)hept-1-en-3-ol: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-3-(trimethylsilyl)hex-1-en-3-ol: Similar structure but has a shorter carbon chain.
Uniqueness
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
76436-88-9 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC名 |
4-methyl-3-trimethylsilylhept-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-7-9-10(3)11(12,8-2)13(4,5)6/h8,10,12H,2,7,9H2,1,3-6H3 |
InChIキー |
FUFHIEHTYSWEGI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C=C)(O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


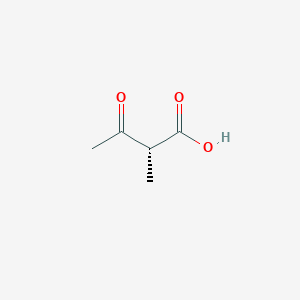
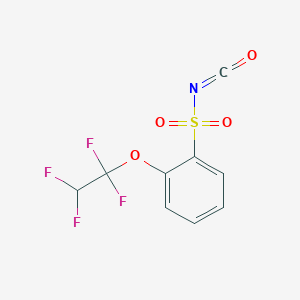




![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
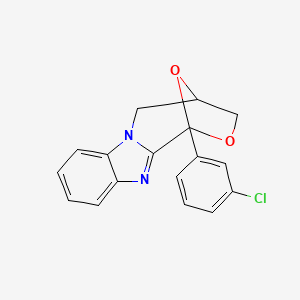
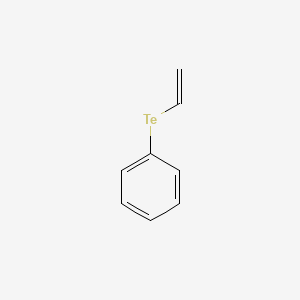
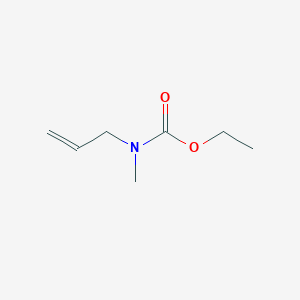


![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

